3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one
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Overview
Description
3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and a thiazepanone moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and related disciplines.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with h1 receptors , which play a crucial role in allergic reactions.
Mode of Action
It is known that similar piperazine derivatives have a higher affinity to h1 receptors than histamine . This suggests that 3-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one may also interact with H1 receptors, potentially inhibiting the allergic response triggered by histamine.
Result of Action
Similar compounds have shown significant effects on both allergic asthma and allergic itching , suggesting that 3-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one may have similar effects.
Action Environment
It is known that the efficacy of similar compounds can be influenced by the presence of allergens, which trigger the allergic response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 4-chlorophenylpiperazine with a suitable carbonyl compound to form the piperazine-carbonyl intermediate. This intermediate is then reacted with a thiazepanone precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or ruthenium complexes to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions produce alcohols or amines. Substitution reactions result in a variety of substituted compounds with different functional groups .
Scientific Research Applications
3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-allergic and anti-inflammatory activities.
Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets in various cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylpiperazine: Shares the piperazine and chlorophenyl moieties but lacks the thiazepanone group.
Thiazepanone Derivatives: Compounds with similar thiazepanone structures but different substituents on the piperazine ring
Uniqueness
3-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2S/c17-12-1-3-13(4-2-12)19-6-8-20(9-7-19)16(22)14-11-23-10-5-15(21)18-14/h1-4,14H,5-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUADJRHYDHILBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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